

# Head-to-Head Comparison: Idrax-42 and Avapritinib in Gastrointestinal Stromal Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Idrax-42

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **Idrax-42** and avapritinib, two tyrosine kinase inhibitors (TKIs) targeting mutations in gastrointestinal stromal tumors (GIST). While avapritinib is an established therapy with specific FDA approvals, **Idrax-42** is an emerging investigational agent showing promise in early-phase clinical trials. This document aims to objectively compare their performance, mechanisms of action, and available clinical data to inform researchers, scientists, and drug development professionals.

## Mechanism of Action and Target Specificity

Both **Idrax-42** and avapritinib are orally administered small molecule tyrosine kinase inhibitors. [1][2] However, their development and reported selectivity profiles differ, which may have implications for their clinical utility, particularly in the context of treatment resistance.

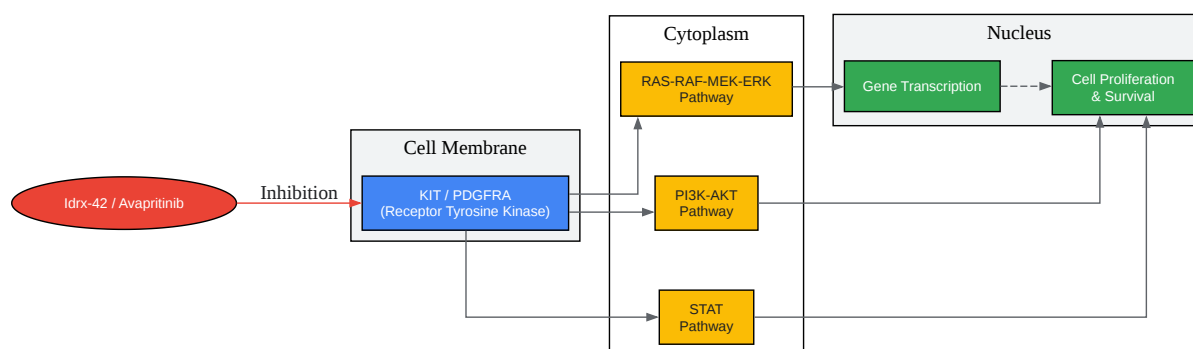
**Idrax-42** is a novel, investigational TKI designed to be a highly selective and potent inhibitor of KIT tyrosine kinase. [3][4] Its primary design focus is to target both the initial activating mutations in KIT (such as those in exons 9 and 11) that drive GIST proliferation, as well as the secondary resistance mutations (in exons 13 and 17) that emerge after treatment with other TKIs. [4][5] Preclinical studies have indicated that **Idrax-42** has potent antitumor activity in models with secondary resistance mutations. [5]

Avapritinib is a potent inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases. [2][6] It is particularly effective against the PDGFRA D842V mutation, which

is known to be resistant to other TKIs like imatinib.[7] Avapritinib also targets a range of KIT mutations.[2] Its mechanism involves binding to the ATP-binding site of these mutant kinases, thereby inhibiting their downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[8]

## Signaling Pathway of KIT/PDGFR $\alpha$ Inhibition

The following diagram illustrates the general signaling pathway targeted by both **Idrx-42** and avapritinib.



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Caption: Simplified signaling pathway of KIT/PDGFR $\alpha$  and the inhibitory action of **Idrx-42** and avapritinib.

## Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trial data for **Idrx-42** and avapritinib is not yet available. The following tables summarize the clinical performance of each drug based on data from their respective clinical trials.

## Idrx-42 Clinical Performance (StrateGIST 1 Trial)

The StrateGIST 1 trial is a Phase 1/1b study evaluating **Idrx-42** in patients with advanced GIST who have been previously treated with other TKIs.[\[3\]](#)[\[9\]](#)

Efficacy Endpoint	Patient Population	Result	Citation
Objective Response Rate (ORR)	All patients (median 4 prior lines of therapy)	29%	<a href="#">[5]</a>
Second-line patients	53%	<a href="#">[5]</a>	
Patients at the Recommended Phase 1b Dose (RP1bD)	26%	<a href="#">[10]</a>	
Median Progression-Free Survival (PFS)	Second-line patients	Not yet reached	
Third-line patients	12.9 months	<a href="#">[5]</a>	
Fourth- or later-line patients (without prior ripretinib at RP1bD)	11.0 months	<a href="#">[5]</a>	
Clinical Benefit Rate (CBR)	Overall	71% (PR or stable disease $\geq$ 16 weeks)	
Second-line patients	100%	<a href="#">[11]</a>	

## Avapritinib Clinical Performance

Avapritinib's efficacy has been established in several clinical trials, leading to its FDA approval for specific GIST and advanced systemic mastocytosis (AdvSM) patient populations.[\[12\]](#)[\[13\]](#)

GIST (NAVIGATOR Trial)

Efficacy Endpoint	Patient Population	Result	Citation
Overall Response Rate (ORR)	PDGFRA exon 18 mutation	84%	<a href="#">[13]</a> <a href="#">[14]</a>
PDGFRA D842V mutation	89%	<a href="#">[13]</a>	
Fourth-line GIST	22%	<a href="#">[14]</a>	
Complete Response (CR) Rate	PDGFRA exon 18 mutation	7%	<a href="#">[14]</a>
PDGFRA D842V mutation	8%	<a href="#">[14]</a>	
Median Duration of Response (DOR)	PDGFRA exon 18 mutation	Not reached	<a href="#">[14]</a>
Fourth-line GIST	10.2 months	<a href="#">[14]</a>	

#### Advanced Systemic Mastocytosis (EXPLORER and PATHFINDER Trials)

Efficacy Endpoint	Result	Citation
Overall Response Rate (ORR)	57%	<a href="#">[12]</a> <a href="#">[15]</a>
Complete Remission Rate	28%	<a href="#">[12]</a> <a href="#">[15]</a>
Partial Remission Rate	28%	<a href="#">[12]</a> <a href="#">[15]</a>
Median Duration of Response (DOR)	38.3 months	<a href="#">[12]</a> <a href="#">[15]</a>

## Safety and Tolerability Profile

The safety profiles of **Idrx-42** and avapritinib, as reported in their clinical trials, are summarized below.

### Idrx-42 Safety Profile (StrateGIST 1 Trial)

**Idrx-42** has demonstrated a favorable safety profile in its early-phase trial.[\[3\]](#)

Adverse Events	Details	Citation
Most Common Treatment-Related Adverse Events (TRAEs)	Low-grade gastrointestinal symptoms (diarrhea, nausea, vomiting, decreased appetite, dysgeusia) and fatigue.	<a href="#">[3]</a> <a href="#">[11]</a>
Dose Reductions due to TRAEs	8% at the recommended Phase 1b dose.	<a href="#">[5]</a>
Discontinuations due to TRAEs	None reported at the recommended Phase 1b dose.	<a href="#">[5]</a>
Dose-Limiting Toxicities (DLTs)	Observed at higher doses (600 mg, 800 mg, and 1200 mg), with patients continuing at a reduced dose.	<a href="#">[3]</a>

## Avapritinib Safety Profile

The safety of avapritinib has been evaluated in a larger patient population across multiple studies.

Adverse Events	Details	Citation
Most Common Adverse Reactions ( $\geq 20\%$ ) in GIST	Edema, nausea, fatigue/asthenia, cognitive impairment, vomiting, decreased appetite, diarrhea, hair color changes, increased lacrimation, abdominal pain, constipation, rash, and dizziness.	[14][16]
Most Common Adverse Reactions ( $\geq 20\%$ ) in AdvSM	Edema, diarrhea, nausea, and fatigue/asthenia.	[12][15]
Serious Adverse Reactions	Intracranial hemorrhage, cognitive effects, and embryo-fetal toxicity.	[15][17]
Dose and Administration	Recommended dose for GIST is 300 mg once daily on an empty stomach. For AdvSM, it is 200 mg once daily.	[12][13]

## Resistance Mechanisms

Understanding the mechanisms of resistance is crucial for the development of next-generation therapies.

**Idrx-42** was specifically designed to overcome resistance to existing TKIs by targeting a broad range of KIT mutations, including secondary resistance mutations in exons 13 and 17.[4][18] However, preclinical studies have shown that the gatekeeper mutation T670I in KIT can confer resistance to **Idrx-42**. [19]

Avapritinib resistance in PDGFRA-mutant GIST has been associated with the emergence of secondary mutations within the PDGFRA kinase domain, specifically in exons 13, 14, and 15, which can interfere with the binding of the drug.[20][21]

## Experimental Protocols

Detailed methodologies for the key clinical trials cited are essential for the critical evaluation of the data.

## StrateGIST 1 (Idrx-42)

- Study Design: A first-in-human, Phase 1/1b, open-label, multicenter study.[\[9\]](#)[\[11\]](#)
- Participants: Adult patients with metastatic and/or unresectable GIST with a documented pathogenic mutation in KIT or certain PDGFRA mutations, who have progressed on imatinib.[\[9\]](#)
- Intervention: **Idrx-42** administered orally, once or twice daily, in continuous 28-day cycles.[\[1\]](#)
- Primary Objectives: To evaluate the safety, tolerability, and determine the recommended Phase 2 dose of **Idrx-42**.[\[1\]](#)[\[22\]](#)
- Efficacy Assessment: Tumor response is evaluated using the modified Response Evaluation Criteria in Solid Tumors version 1.1 (mRECIST v1.1).[\[1\]](#) Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Time to Response (TTR), and Progression-Free Survival (PFS).[\[1\]](#)

## NAVIGATOR (Avapritinib in GIST)

- Study Design: A multi-center, single-arm, open-label Phase 1 trial.[\[13\]](#)[\[16\]](#)
- Participants: Patients with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including the D842V mutation.[\[13\]](#)
- Intervention: Avapritinib administered orally once daily until disease progression or unacceptable toxicity. The recommended dose was determined to be 300 mg once daily.[\[13\]](#)[\[16\]](#)
- Efficacy Assessment: The major efficacy outcome was ORR based on independent radiological review using modified RECIST 1.1 criteria. Duration of response was also evaluated.[\[13\]](#)

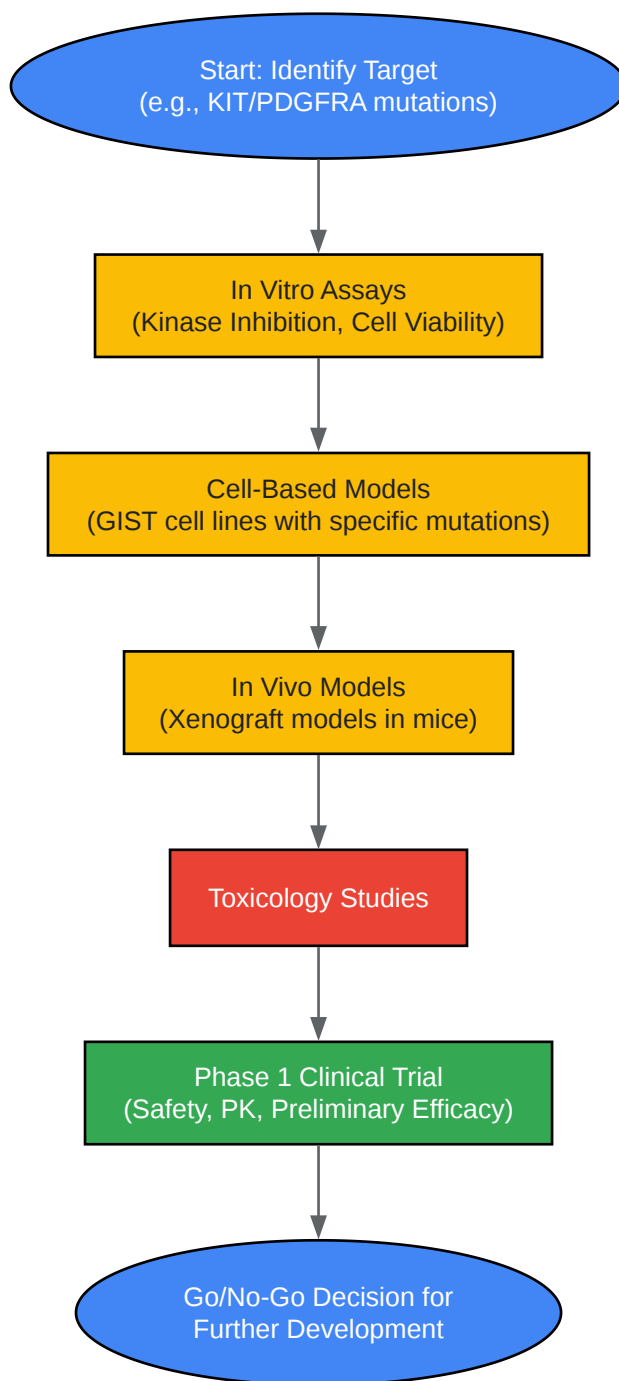
## EXPLORER and PATHFINDER (Avapritinib in AdvSM)

- Study Design: Two multi-center, single-arm, open-label clinical trials (Phase 1 EXPLORER and Phase 2 PATHFINDER).[\[12\]](#)[\[15\]](#)
- Participants: Patients with advanced systemic mastocytosis, including aggressive systemic mastocytosis, systemic mastocytosis with an associated hematological neoplasm, and mast cell leukemia.[\[15\]](#)
- Intervention: Avapritinib administered orally. The recommended dose for AdvSM is 200 mg once daily.[\[15\]](#)
- Efficacy Assessment: The main efficacy outcome was ORR according to the modified IWG-MRT-ECNM criteria, as adjudicated by a central committee. Other measures included duration of response, time to response, and changes in mast cell burden.[\[12\]](#)

## Hypothetical Experimental Workflow for TKI Efficacy Screening

The following diagram outlines a general workflow for screening the efficacy of a novel tyrosine kinase inhibitor.





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Caption: A generalized workflow for the preclinical and early clinical evaluation of a new TKI.

## Conclusion

Avapritinib is an established and effective targeted therapy for specific, genomically defined populations of patients with GIST and advanced systemic mastocytosis. Its clinical benefits,

particularly in patients with PDGFRA D842V mutations, are well-documented.

**Idrx-42** is a promising next-generation KIT inhibitor that has demonstrated significant clinical activity and a favorable safety profile in early-phase trials involving heavily pre-treated GIST patients. Its design to target a broad spectrum of both activating and resistance mutations in KIT addresses a critical unmet need in the management of GIST.

As more mature data from the ongoing and future clinical trials of **Idrx-42** become available, a more direct comparison with avapritinib and other approved TKIs will be possible. For the research and drug development community, **Idrx-42** represents a significant step forward in the development of more durable and broadly effective therapies for KIT-mutant cancers. Continued investigation into its efficacy in earlier lines of therapy and its ability to prevent or delay the emergence of resistance will be crucial in defining its ultimate role in the treatment landscape of GIST.

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- To cite this document: BenchChem. [Head-to-Head Comparison: Idrx-42 and Avapritinib in Gastrointestinal Stromal Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180535#head-to-head-comparison-of-idrx-42-and-avapritinib]

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